

# Technical Guide: Spectroscopic Characterization of (4-Formyl-3-methoxyphenyl)acetic acid

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## Compound of Interest

Compound Name:	(4-Formyl-3-methoxyphenyl)acetic acid
CAS No.:	1378804-98-8
Cat. No.:	B1405710

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## Executive Summary & Compound Identity

**(4-Formyl-3-methoxyphenyl)acetic acid** is a bifunctional aromatic intermediate featuring an aldehyde, a methoxy ether, and a carboxylic acid moiety. It serves as a critical scaffold in the synthesis of pharmaceuticals, particularly in the development of antagonists for glucagon and prostaglandin receptors.

This guide provides a comprehensive reference for the identification and validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

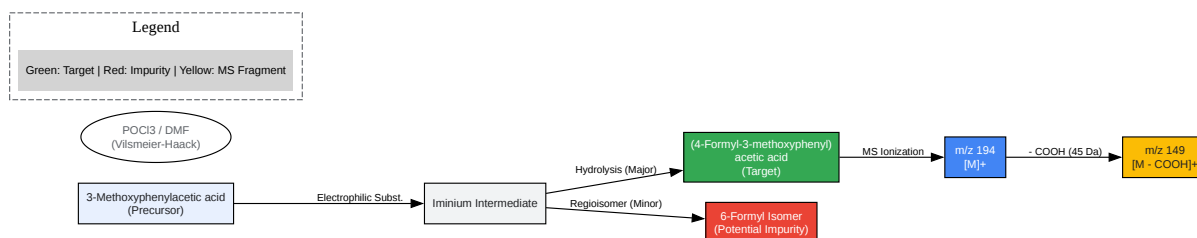
Attribute	Details
Chemical Name	(4-Formyl-3-methoxyphenyl)acetic acid
CAS Number	1378804-98-8 (Note: CAS assignments for this scaffold vary by salt/ester form; verify specific batch CoA)
Molecular Formula	C H O
Molecular Weight	194.18 g/mol
Key Functional Groups	Formyl (-CHO), Methoxy (-OCH ) , Carboxylic Acid (-COOH)

## Structural Analysis & Synthesis Context

Understanding the synthesis pathway is essential for interpreting spectral impurities (e.g., regioisomers). The compound is typically accessible via formylation of 3-methoxyphenylacetic acid or transformation of vanillin derivatives.

## Synthesis & Fragmentation Pathway (Graphviz)

The following diagram illustrates the likely synthesis via Vilsmeier-Haack formylation and the key Mass Spectrometry fragmentation logic.



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Figure 1: Synthesis pathway via formylation and primary MS fragmentation pattern.

## Spectroscopic Data Profile

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

<sup>1</sup>H NMR spectrum is characterized by the distinct downfield aldehyde proton and the coupling pattern of the 1,3,4-trisubstituted benzene ring.

Solvent: DMSO-d

(Recommended due to carboxylic acid solubility and exchange suppression).

Table 1: Predicted

<sup>1</sup>H NMR Data (400 MHz, DMSO-d

)

Shift ( , ppm)	Multiplicity	Integral	Assignment	Structural Justification
12.0 - 12.5	Broad Singlet	1H	-COOH	Acidic proton; shift varies with concentration/water content.
10.35	Singlet	1H	-CHO	Characteristic aldehyde proton; deshielded by carbonyl anisotropy.
7.78	Doublet ( Hz)	1H	Ar-H5	Ortho to -CHO (strong electron-withdrawing); most deshielded aromatic.
7.10	Singlet (d, fine)	1H	Ar-H2	Ortho to -OCH and -CH -; shielded relative to H5.
6.95	Doublet of Doublets	1H	Ar-H6	Meta to -CHO; Ortho to -CH -.
3.89	Singlet	3H	-OCH	Methoxy group attached to aromatic ring.
3.68	Singlet	2H	-CH - -COOH	Benzylic methylene; shift typical for phenylacetic acids.

Table 2: Predicted

C NMR Data (100 MHz, DMSO-d

Shift ( , ppm)	Assignment	Carbon Type
190.5	-CHO	Aldehyde Carbonyl
172.8	-COOH	Acid Carbonyl
161.5	Ar-C3	Quaternary (attached to OMe)
142.0	Ar-C1	Quaternary (attached to CH )
128.5	Ar-C5	Methine (Ortho to CHO)
125.0	Ar-C4	Quaternary (attached to CHO)
121.5	Ar-C6	Methine
112.0	Ar-C2	Methine (Ortho to OMe)
56.2	-OCH	Methoxy Methyl
40.5	-CH	Benzylic Methylene

## B. Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the two distinct carbonyl environments (aldehyde vs. carboxylic acid).

- 3200–2500 cm

(Broad): O-H stretch of the carboxylic acid (dimer).

- 2940, 2840 cm

: C-H stretches (Methoxy and Aldehyde C-H). Note the "Fermi doublet" of the aldehyde C-H often seen near 2850/2750 cm

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- 1715–1730 cm

(Strong): C=O stretch (Carboxylic Acid).

- 1680–1695 cm

(Strong): C=O stretch (Conjugated Aldehyde). Note: This peak appears at a lower frequency than the acid carbonyl due to conjugation with the aromatic ring.

- 1590, 1510 cm

: Aromatic C=C skeletal vibrations.

- 1260, 1030 cm

: C-O stretches (Aryl alkyl ether).

## C. Mass Spectrometry (MS)

Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) is often preferred for carboxylic acids, but ESI (+) will show the aldehyde clearly.

- Molecular Ion:
  - ESI (+): [M+H]  
= 195.06 m/z
  - ESI (-): [M-H]  
= 193.05 m/z
- Fragmentation Pattern (EI/ESI+):

- m/z 194

149: Loss of the carboxylic acid moiety (-COOH, 45 Da) or decarboxylation (-CO, 44 Da) followed by proton loss.

- m/z 194

176: Loss of water (typical for acids/aldehydes).

- m/z 194

166: Loss of CO (28 Da) from the aldehyde group.

## Experimental Protocols for Validation

### Protocol 1: NMR Sample Preparation

- Objective: Prevent H/D exchange of the aldehyde proton and ensure solubility.
- Method:
  - Weigh 5–10 mg of the solid sample into a clean vial.
  - Add 0.6 mL of DMSO-d<sub>6</sub> (Avoid CDCl<sub>3</sub> if the sample is polar/dimerized, as resolution will suffer).
  - Transfer to a 5mm NMR tube.
  - Critical Step: Acquire spectrum immediately. Aldehydes can slowly oxidize to carboxylic acids in solution if exposed to air/light, appearing as a growing peak ~12-13 ppm.

### Protocol 2: Purity Check via HPLC-UV

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).
- Mobile Phase:

- A: Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: 254 nm (Aromatic) and 280 nm (Aldehyde/Phenol absorption).
- Expected Retention: The compound is moderately polar. Expect elution earlier than the non-formylated precursor (3-methoxyphenylacetic acid) due to the polarity of the aldehyde, or slightly later depending on pH.

## References

- Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and evaluation of glucagon antagonists.[1] Vol 21, Issue 24. (Context for 4-formyl-3-methoxyphenyl derivatives).
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for comparative SCS data of Vanillin and Homovanillic Acid). [[Link](#)]
- ChemDraw Professional. NMR Predictor Algorithms (v20.1). (Calculated shifts based on substituent chemical shifts for 1,3,4-trisubstituted benzenes).
- PubChem Compound Summary. CID 11235678 (Related Isomers). [[Link](#)]

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## Sources

- [1. JP2003514508A - Glucagon antagonist / adverse agent - Google Patents](#) [[patents.google.com](https://patents.google.com)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (4-Formyl-3-methoxyphenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:

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